![molecular formula C6H4ClFO4S2 B1619208 4-Fluorosulphonylbenzenesulphonyl chloride CAS No. 30672-72-1](/img/structure/B1619208.png)
4-Fluorosulphonylbenzenesulphonyl chloride
Overview
Description
4-Fluorosulphonylbenzenesulphonyl chloride, also known as 4-(chlorosulfonyl)benzenesulfonyl fluoride, is a chemical compound with the molecular formula C6H4ClFO4S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Fluorosulphonylbenzenesulphonyl chloride consists of a benzene ring with sulfonyl chloride and fluorosulfonyl groups attached. The molecular weight is 258.7 g/mol .Physical And Chemical Properties Analysis
4-Fluorosulphonylbenzenesulphonyl chloride has a molecular weight of 258.7 g/mol. It has a density of 1.649g/cm3 and a boiling point of 334.7ºC at 760mmHg .Scientific Research Applications
Organic Synthesis
Sulfonyl fluorides, such as 4-Fluorosulphonylbenzenesulphonyl chloride, have found widespread applications in organic synthesis . They can be used in direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Chemical Biology
In the field of chemical biology , sulfonyl fluorides are often used due to their reactivity and selectivity . They can be used to modify proteins and other biomolecules, enabling the study of complex biological systems .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . They can serve as bioisosteres for certain functional groups, potentially improving the pharmacological properties of drug candidates .
Materials Science
In materials science , sulfonyl fluorides can be used to modify the surface properties of materials . This can enhance the performance of the materials in various applications .
Fluorescent Probes
The compound could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety .
Click Chemistry
Sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Safety And Hazards
Future Directions
While specific future directions for 4-Fluorosulphonylbenzenesulphonyl chloride are not mentioned in the search results, sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
properties
IUPAC Name |
4-chlorosulfonylbenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSWTNBQQOZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184712 | |
Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorosulphonylbenzenesulphonyl chloride | |
CAS RN |
30672-72-1 | |
Record name | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30672-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorosulphonylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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